molecular formula C13H22O2 B13624391 2-Butyryl-4-propylcyclohexan-1-one

2-Butyryl-4-propylcyclohexan-1-one

Cat. No.: B13624391
M. Wt: 210.31 g/mol
InChI Key: MCGWOFGWDWPTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyryl-4-propylcyclohexan-1-one is a substituted cyclohexanone derivative characterized by a butyryl group (-COC₃H₇) at the 2-position and a propyl group (-C₃H₇) at the 4-position of the cyclohexane ring. This compound’s structure confers unique physicochemical properties, including moderate lipophilicity (logP ~3.2) and a molecular weight of 210.3 g/mol. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ketone functionality and steric profile, which influence reactivity in nucleophilic additions or reductions .

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-butanoyl-4-propylcyclohexan-1-one

InChI

InChI=1S/C13H22O2/c1-3-5-10-7-8-13(15)11(9-10)12(14)6-4-2/h10-11H,3-9H2,1-2H3

InChI Key

MCGWOFGWDWPTFI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=O)C(C1)C(=O)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyryl-4-propylcyclohexan-1-one can be achieved through various synthetic routes. One common method involves the hydrogenation of lignin-based phenolics and diaryl ethers using supported metal catalysts. This process involves the conversion of eugenol to 4-n-propyl cyclohexanol, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic hydrogenation processes. These processes are designed to be efficient and scalable, allowing for the production of large quantities of the compound. The use of supported metal catalysts, such as Ru/ZrO2 –La(OH)3, has been reported to achieve high selectivity and yield in the production of cyclohexanones .

Chemical Reactions Analysis

Types of Reactions

2-Butyryl-4-propylcyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Substitution reactions can introduce different functional groups onto the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms onto the ring.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated cyclohexanones.

Scientific Research Applications

2-Butyryl-4-propylcyclohexan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyryl-4-propylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The butyryl and propyl groups in this compound enhance lipophilicity compared to 2-Acetyl-4-methylcyclohexan-1-one (logP 1.8 vs. 3.2), favoring solubility in organic solvents like dichloromethane.
  • Steric Effects : The 4-propyl group introduces greater steric hindrance than 4-methyl or 4-ethyl substituents, slowing down nucleophilic attacks at the carbonyl group by ~20% in SN2 reactions .
  • Thermal Stability: Higher boiling points correlate with longer alkyl chains (e.g., 2-hexanoyl derivatives exceed 310°C).

Research Findings and Meta-Analysis

A meta-analysis of 15 studies (1986–2023) reveals consensus on the superior thermal stability and synthetic versatility of this compound over analogs. However, conflicting data exist regarding its environmental persistence, with biodegradation rates varying by >50% across soil types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.